molecular formula C18H21NO B12620300 3-(4-Phenoxy-benzyl)-piperidine CAS No. 955288-26-3

3-(4-Phenoxy-benzyl)-piperidine

Cat. No.: B12620300
CAS No.: 955288-26-3
M. Wt: 267.4 g/mol
InChI Key: UTBQKZSFRVPFLG-UHFFFAOYSA-N
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Description

3-(4-Phenoxy-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-phenoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxy-benzyl)-piperidine typically involves the reaction of 4-phenoxybenzyl chloride with piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxy-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Phenoxy-benzyl)-piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzylamine: Similar structure but lacks the piperidine ring.

    2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: Contains a phenoxy group but differs in the rest of the structure.

    Phenothrin: A related compound used as an insecticide with a phenoxybenzyl group.

Uniqueness

3-(4-Phenoxy-benzyl)-piperidine is unique due to the presence of both the piperidine ring and the phenoxybenzyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

955288-26-3

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-[(4-phenoxyphenyl)methyl]piperidine

InChI

InChI=1S/C18H21NO/c1-2-6-17(7-3-1)20-18-10-8-15(9-11-18)13-16-5-4-12-19-14-16/h1-3,6-11,16,19H,4-5,12-14H2

InChI Key

UTBQKZSFRVPFLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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